molecular formula C9H4F3IN2O B8603656 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No.: B8603656
M. Wt: 340.04 g/mol
InChI Key: LOQMCDKMOJGZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of iodine and trifluoromethyl groups in the compound enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the reaction of 2-trifluoromethyl-3,1-benzoxazone with amines. The reaction conditions can vary, but a common method involves fusing 6-iodo-2-trifluoromethyl-3,1-benzoxazin-4-one with amines at 140°C for 10 minutes. This reaction yields 5-iodo-N-(methyl and aryl)-2-trifluoroacetamido benzamide derivatives . Another method involves condensing 6-iodo-2-trifluoromethyl-3,1-benzoxazinone with amines in acetic acid under reflux conditions, resulting in 6-iodo-3-(methyl and aryl)-2-trifluoromethylquinazolin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: Used in the initial synthesis and condensation reactions.

    Hydrazine Hydrate: Used to form the 3-amino derivative.

    Aldehydes and Isatin: Used to form Schiff’s bases.

Major Products Formed

  • 5-iodo-N-(methyl and aryl)-2-trifluoroacetamido benzamide derivatives
  • 6-iodo-3-(methyl and aryl)-2-trifluoromethylquinazolin-4-one derivatives
  • 3-amino-6-iodo-2-trifluoromethylquinazolinone
  • Schiff’s bases of isatin

Mechanism of Action

The mechanism of action of 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is not fully understood. the presence of the trifluoromethyl group is known to enhance the compound’s interaction with biological targets, potentially through increased lipophilicity and improved binding affinity to enzyme active sites . The iodine atom may also contribute to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-iodo-3-substituted-2-trifluoromethylquinazolin-4-one derivatives
  • 3-(3-trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone derivatives

Uniqueness

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups in the quinazolinone scaffold makes it a valuable compound for medicinal chemistry research, particularly in the development of antimicrobial, anticancer, and antiviral agents .

Properties

Molecular Formula

C9H4F3IN2O

Molecular Weight

340.04 g/mol

IUPAC Name

6-iodo-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H4F3IN2O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,(H,14,15,16)

InChI Key

LOQMCDKMOJGZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-iodo-2-trifluoromethyl-benzo[d][1,3]oxazin-4-one (0.6 g, 1.76 mmole) was stirred with 25 mL of concentrated ammonia water at 40° C. for 5 h, cooled to 0C, the precipitate was filtered and dried under vacuo. The product was recrystallized from ethyl acetate and haxanes to give 0.58 g, mp >255° C. (sub), MS (CI) m/z 341 (MH)+.
Name
6-iodo-2-trifluoromethyl-benzo[d][1,3]oxazin-4-one
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-iodo-2-trifluoromethyl-benzo[d][1,3] oxazin-4-one (0.6 g, 1.76 mmole) was stirred with 25 mL of concentrated ammonia water at 40° C. for 5 h, cooled to 0° C., the precipitate was filtered and dried under vacuo. The product was recrystallized from ethyl acetate and haxanes to give 0.58 g, mp >255° C. (sub), MS (CI): m/z 341 (MH)+.
Name
6-iodo-2-trifluoromethyl-benzo[d][1,3] oxazin-4-one
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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